Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate

Description

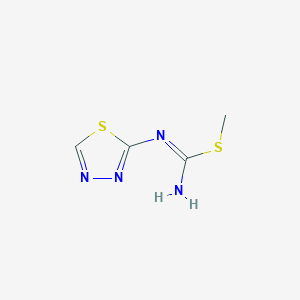

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate is a derivative of the 1,3,4-thiadiazole heterocyclic scaffold, characterized by a carbamimidothioate (-NH-C(=S)-NH-OCH₃) group at the 2-position and a methyl substituent on the thiadiazole ring. These compounds are renowned for their pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities . This derivative’s synthesis likely follows established routes for 1,3,4-thiadiazoles, involving cyclization of thiosemicarbazides or alkylation of thiol intermediates .

Properties

Molecular Formula |

C4H6N4S2 |

|---|---|

Molecular Weight |

174.3 g/mol |

IUPAC Name |

methyl N'-(1,3,4-thiadiazol-2-yl)carbamimidothioate |

InChI |

InChI=1S/C4H6N4S2/c1-9-3(5)7-4-8-6-2-10-4/h2H,1H3,(H2,5,7,8) |

InChI Key |

AURPCPQVHMFLJN-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N/C1=NN=CS1)/N |

Canonical SMILES |

CSC(=NC1=NN=CS1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives, including Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to its antimicrobial and anticancer activities. The compound may also interact with enzymes and proteins involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Key differentiating factors include substituent type, position, and fused heterocyclic systems.

Structural and Functional Group Variations

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Comparative Insights

Substituent-Driven Activity :

- Antitumor Activity : Triazolyl-substituted derivatives (e.g., compound 9b in ) exhibit potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the electron-withdrawing triazole group enhancing cellular uptake . This compound’s methyl and carbamimidothioate groups may offer similar benefits but with distinct steric effects.

- Enzyme Inhibition : Benzodioxine-fused thiadiazoles show α-glucosidase inhibition (IC₅₀ = 12.4 µM), likely due to the planar fused ring system improving target binding . The carbamimidothioate group in the methyl derivative could mimic this via hydrogen bonding with catalytic residues.

Synthetic Accessibility: this compound’s synthesis may parallel routes for 5-amino-thiadiazoles (e.g., cyclization of thiosemicarbazides with CS₂, as in ) . In contrast, fused derivatives require multistep cyclization (e.g., iodine-mediated cyclization in ) .

Structure-Activity Relationships (SAR): Electron-Donating Groups: Amino or hydroxyethyl substituents () enhance solubility and antimicrobial activity . Electron-Withdrawing Groups: Triazolyl or carbonylamino groups () improve antitumor and anticonvulsant efficacy by modulating lipophilicity and target affinity .

Biological Activity

Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate is a compound belonging to the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is known for its ability to form various derivatives that exhibit significant biological activities. The presence of the thiadiazole moiety contributes to the compound's interaction with biomolecules like DNA and proteins due to its mesoionic nature, which enhances cell permeability and biological efficacy .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

- Inhibition of Carbonic Anhydrase Isozymes : A series of 1,3,4-thiadiazole-2-thione derivatives were synthesized and tested against human carbonic anhydrase isozymes. Compounds displayed varying inhibition constants with some exhibiting potent activity against tumor-associated isozyme hCA IX (K(I) = 1.25 µM) .

- Antifungal Properties : Recent research highlighted that certain thiadiazole derivatives showed promising antifungal activity against Phytophthora infestans, with effective concentrations (EC50) as low as 3.43 µg/ml .

Anticancer Activity

The anticancer potential of this compound has been investigated through various synthesized analogs:

- Cell Proliferation Inhibition : A study synthesized twenty-eight new thiadiazole analogues and evaluated their anti-proliferative effects using the CCK-8 method. Several compounds exhibited significant inhibition in cancer cell lines .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown anti-inflammatory properties:

- Mechanism of Action : The compounds appear to modulate inflammatory pathways effectively, contributing to reduced inflammation in various models .

Case Study 1: Synthesis and Evaluation

A study conducted by Maddila et al. synthesized novel 1,3,4-thiadiazole derivatives from glucosides and evaluated their bioactivities. The results indicated that some compounds exhibited remarkable antifungal and antibacterial activities compared to standard treatments .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of thiadiazole derivatives revealed that modifications at specific positions on the thiadiazole ring could enhance biological activity. For example, substituents at the 5-position significantly increased anticancer activity while maintaining low toxicity profiles .

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate and related derivatives?

- Methodological Answer : A widely used approach involves cyclization reactions. For example, starting reagents like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are refluxed in acetonitrile, followed by cyclization in DMF with iodine and triethylamine to form the 1,3,4-thiadiazole core . Another two-step method includes heterocyclization of acylated thiosemicarbazides with CS₂, followed by alkylation to introduce diverse substituents .

Q. How are spectroscopic techniques employed to confirm the structure of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments (e.g., thiadiazole ring protons at δ 7–8 ppm) and IR spectroscopy to detect functional groups (e.g., C=S stretching at ~1200 cm⁻¹). Elemental analysis ensures stoichiometric purity, while X-ray crystallography (e.g., SHELX refinement) resolves bond lengths and angles in crystalline forms .

Q. What in vitro assays are typically used to evaluate the biological activity of these compounds?

- Methodological Answer : Standard assays include:

- Anticancer activity : MTT assay against cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

- Antimycobacterial testing : Microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of thiadiazole derivatives?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. For example, nucleophilic intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide react with electrophiles under MW activation to form thiadiazolo-pyrimidines in 80–90% yield within minutes, reducing side reactions and energy consumption .

Q. What computational strategies are used to predict the binding affinity of these compounds to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between thiadiazole derivatives and active sites of targets like VEGFR-2 or Mycobacterium tuberculosis 14α-demethylase. Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. Docking results are validated with in vitro assays to establish structure-activity relationships (SAR) .

Q. How do researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) are resolved by:

- Purity verification : Re-analysing compounds via HPLC or TLC to rule out impurities .

- Assay standardization : Repeating tests under identical conditions (e.g., pH, cell line passage number) .

- Comparative SAR studies : Identifying substituents (e.g., nitro groups) that enhance or diminish activity .

Q. What structural modifications enhance the anticancer activity of thiadiazole derivatives?

- Methodological Answer : Key modifications include:

- Electron-withdrawing groups : Nitro (-NO₂) or cyano (-CN) substituents improve DNA intercalation and topoisomerase inhibition .

- Heterocyclic extensions : Pyridine or triazole moieties increase lipophilicity and membrane permeability .

- Mannich bases : Improve aqueous solubility and bioavailability .

Q. What challenges arise in crystallizing thiadiazole derivatives, and how are they overcome?

- Methodological Answer : Challenges include low solubility and polymorphism. Solutions involve:

- Solvent screening : Using mixed solvents (e.g., DMF/water) for slow evaporation .

- Crystallography software : SHELXL refines diffraction data to resolve disordered structures .

- Temperature control : Gradual cooling to stabilize crystal lattices .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.